molecular formula C6H7FN2O B125648 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS No. 137234-87-8

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Cat. No.: B125648
CAS No.: 137234-87-8
M. Wt: 142.13 g/mol
InChI Key: ZEMRCKIJEFNNCO-UHFFFAOYSA-N
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Description

Calcium mandelate: is a calcium salt of mandelic acid, an aromatic alpha hydroxy acid. It is known for its applications in various fields, including medicine and chemistry. The compound is characterized by its white crystalline appearance and solubility in water and polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium mandelate can be synthesized through the reaction of calcium hydroxide with mandelic acid. The reaction typically occurs in an aqueous medium, where calcium hydroxide reacts with mandelic acid to form calcium mandelate and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of calcium mandelate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain high-purity calcium mandelate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Calcium mandelate undergoes several types of chemical reactions, including:

    Oxidation: Calcium mandelate can be oxidized to form benzaldehyde and calcium carbonate.

    Reduction: Reduction reactions may convert calcium mandelate to mandelic acid.

    Substitution: Substitution reactions can occur, where the hydroxyl group of mandelic acid is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Calcium mandelate is used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to form complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, calcium mandelate is studied for its potential antimicrobial properties. It is also used in the study of enzyme-catalyzed reactions involving mandelic acid derivatives .

Medicine: Calcium mandelate has applications in the treatment of urinary tract infections. It is used in formulations that release mandelic acid, which has antibacterial properties .

Industry: In the industrial sector, calcium mandelate is used in the production of cosmetics and personal care products due to its exfoliating properties. It is also employed in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of calcium mandelate involves the release of mandelic acid, which exerts its effects through various pathways. Mandelic acid can inhibit bacterial growth by interfering with cell wall synthesis and protein function. The calcium ion may also play a role in stabilizing the compound and enhancing its bioavailability .

Biological Activity

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an ethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. The hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The molecular formula is C7H8FN2OC_7H_8FN_2O with a molecular weight of approximately 154.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancers. Its mechanism of action is believed to involve interference with pyrimidine nucleotide synthesis, which is crucial for DNA replication and cell division. For instance, studies have shown that similar fluorinated pyrimidines can act as inhibitors of key enzymes involved in nucleic acid synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For example, certain derivatives of pyrimidines have been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses significant antibacterial and antifungal activities, potentially due to its ability to penetrate microbial membranes effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Compound Structural Features Biological Activity
This compoundEthyl at position 4, Fluorine at position 5Anticancer, Anti-inflammatory, Antimicrobial
5-Fluoro-6-methylpyrimidineMethyl at position 6Different metabolic pathways; potential anticancer effects
N-(4-fluorobenzyl)-6-hydroxypyrimidineFluorobenzyl substituentIncreased lipophilicity aiding drug delivery

The positioning of functional groups significantly influences the compound's reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities while the fluorinated moiety increases lipophilicity, improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

  • Fluorination Reactions : Introduction of fluorine at the 5-position using fluorinating agents.
  • Alkylation Reactions : Ethylation at the 4-position through alkyl halides.
  • Hydroxylation : Addition of hydroxyl groups via oxidation reactions.

These methodologies have been optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines by disrupting nucleotide synthesis pathways.
  • Inflammatory Models : Animal models using carrageenan-induced paw edema have shown significant reductions in inflammation when treated with derivatives of this compound .
  • Antimicrobial Efficacy Testing : Agar diffusion methods revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Properties

IUPAC Name

4-ethyl-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMRCKIJEFNNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447952
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-87-8
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-5-fluoro-4(3H)-pyrimidone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethyl-5-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
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Record name 6-ethyl-5-fluoro-4(3H)-pyrimidone
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Record name 137234-87-8
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